molecular formula C16H18O2 B1583668 1,2-BIS(M-TOLYLOXY)ETHANE CAS No. 54914-85-1

1,2-BIS(M-TOLYLOXY)ETHANE

Cat. No. B1583668
Key on ui cas rn: 54914-85-1
M. Wt: 242.31 g/mol
InChI Key: OAGNKYSIOSDNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566682B2

Procedure details

A method in which 4-methylphenol is incorporated into, or added to, 3-methylphenol that is a main raw material for synthesis of 1,2-bis(3-methylphenoxy)ethane, such that an amount corresponding to the content defined in the present invention is attained, and the resultant mixture is reacted with 1,2-dihalogenoethane such as 1,2-dibromoethane or 1,2-dichloroethane, or the like. In this manner, 1-(3-methylphenoxy)-2-(4-methylphenoxy)ethane and/or 1,2-bis(4-methylphenoxy)ethane are/is formed in 1,2-bis(3-methylphenoxy)ethane that is a main product, to obtain a composition having a desired content thereof. According to this method, the composition of the present invention can be prepared directly, in the course of synthesis.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,2-dihalogenoethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][C:10]1[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14][CH:15]=1.Br[CH2:18][CH2:19]Br.Cl[CH2:22][CH2:23]Cl>CC1C=C(C=CC=1)OCCOC1C=CC=C(C)C=1>[CH3:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=1)[O:16][CH2:18][CH2:19][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1.[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:22][CH2:23][O:16][C:12]2[CH:11]=[CH:10][C:15]([CH3:18])=[CH:14][CH:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=C(OCCOC2=CC(=CC=C2)C)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=C(OCCOC2=CC(=CC=C2)C)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1)O
Step Five
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,2-dihalogenoethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OCCOC2=CC=C(C=C2)C)C=CC1
Name
Type
product
Smiles
CC1=CC=C(OCCOC2=CC=C(C=C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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